

## Commercial availability and suppliers of (S)-2-Benzylaziridine-carboxylate

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Compound of Interest

Compound Name: (S)-2-Benzylaziridine-carboxylate

Cat. No.: B2720492 Get Quote

# Commercial Availability and Technical Guide for (S)-2-Benzylaziridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for (S)-2-Benzylaziridine. While the initial inquiry specified the carboxylate derivative, this guide focuses on the more readily available and foundational molecule, (S)-2-Benzylaziridine, a critical chiral building block in pharmaceutical and organic synthesis.

## **Commercial Availability and Suppliers**

(S)-2-Benzylaziridine is commercially available from various chemical suppliers, typically offered in research-grade purities. The compound is generally supplied as a liquid.[1][2] Pricing and available quantities vary by supplier.

A summary of representative suppliers is provided below:



Supplier Name	Website	Notes
Sigma-Aldrich (Merck)	INVALID-LINK	Offers the compound through Combi-Blocks.
CymitQuimica	INVALID-LINK	Provides various quantities from 250mg to 25g.[1]
Guidechem	INVALID-LINK	Lists multiple suppliers for the compound.[2]
ChemicalBook	INVALID-LINK	Lists multiple suppliers and pricing information.
SynQuest Labs	INVALID-LINK	Offers the compound with 95% purity.
CP Lab Safety	INVALID-LINK	Provides the compound with a minimum purity of 98%.
Shanghai Macklin Biochemical Co., Ltd.	INVALID-LINK	A supplier listed on various chemical platforms.

## **Technical Data**

This section summarizes the key physical and chemical properties of (S)-2-Benzylaziridine.



Property	Value	Source(s)
Chemical Name	(S)-2-Benzylaziridine	[1][2]
Synonyms	(2S)-2-benzylaziridine, (S)- Benzylaziridine	[1]
CAS Number	73058-30-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[1]
Molecular Weight	133.19 g/mol	
Appearance	Colorless liquid	[2]
Purity	≥95% - 98% (typical)	[1]
Enantiomeric Excess	>99% achievable via Wenker synthesis	
Boiling Point	80-85 °C at 0.5 Torr	_
Density	~1.044 g/cm³ (predicted)	_
Specific Rotation [α]D	Not available in public literature.	_
Storage Conditions	Store in a cool, dry, and dark place.	

## Experimental Protocols Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis

The asymmetric synthesis of (S)-2-Benzylaziridine can be effectively achieved from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, through the Wenker synthesis. This method involves the formation of a sulfate ester followed by base-induced intramolecular cyclization.

#### Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

 In a suitable reaction vessel, a cold mixture of concentrated sulfuric acid (98%) and water is prepared.



- The chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, is dissolved in water and cooled to 0-5 °C.
- The cold sulfuric acid solution is added dropwise to the amino alcohol solution while maintaining the temperature between 0-5 °C.
- After the addition is complete, the reaction mixture is heated to approximately 110 °C for 3-4 hours.
- Water is then carefully removed under reduced pressure (in vacuo) to yield the solid amino alcohol hydrogen sulfate.

#### Step 2: Cyclization to (S)-2-Benzylaziridine

- To the crude amino alcohol hydrogen sulfate, add toluene and a 25% aqueous solution of sodium hydroxide (NaOH).
- The mixture is heated to reflux and stirred overnight.
- After cooling to room temperature, the organic phase is separated.
- The organic layer is dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- The solvent is removed under reduced pressure to yield the crude (S)-2-Benzylaziridine as an oil.

### Purification of (S)-2-Benzylaziridine

#### Method 1: Column Chromatography

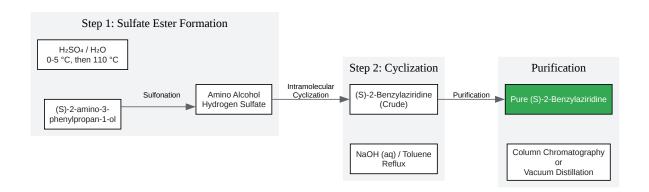
- The crude (S)-2-Benzylaziridine can be purified by silica gel column chromatography.
- A suitable eluent system is a mixture of petroleum ether, ethyl acetate (EtOAc), and triethylamine (Et₃N) in a volumetric ratio of 5:1:1.
- The fractions containing the pure product are collected and the solvent is evaporated to afford (S)-2-Benzylaziridine as a colorless oil.



#### Method 2: Vacuum Distillation

- For larger quantities or higher purity, the crude product can be purified by fractional vacuum distillation.
- The distillation is typically performed at a reduced pressure of approximately 0.5 Torr.
- The fraction collected between 80-85 °C corresponds to the pure (S)-2-Benzylaziridine. A still
  head apparatus with a water-cooled condenser and a cow collection adapter is
  recommended for efficient fractionation.

# Visualizations Synthesis Workflow of (S)-2-Benzylaziridine

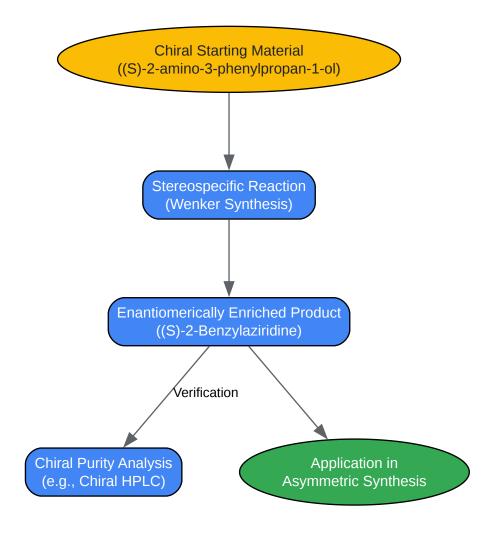


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Caption: Synthetic pathway for (S)-2-Benzylaziridine via the Wenker synthesis.

### **Logical Relationship in Chiral Synthesis**





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Caption: Logical flow for the utilization of a chiral precursor in synthesis.

## **Safety Information**

(S)-2-Benzylaziridine is an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

## **Applications in Research and Development**

(S)-2-Benzylaziridine is a valuable chiral intermediate in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, providing



access to a wide range of chiral amines and other nitrogen-containing compounds. Its primary applications are in the pharmaceutical industry as a building block for the synthesis of biologically active molecules. It serves as a precursor for compounds such as renin inhibitors and cannabinoid type 2 (CB2) receptor agonists.

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### References

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- 2. chembk.com [chembk.com]
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